
ER-000444793
Descripción general
Descripción
ER-000444793 es un potente inhibidor de la apertura del poro de transición de permeabilidad mitocondrial (mPTP). Es una molécula pequeña que actúa independientemente de la inhibición de la ciclofilina D, lo que la convierte en una herramienta única y valiosa en el estudio de la función y la patología mitocondrial .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
High-Throughput Screening
ER-000444793 was identified through high-throughput screening (HTS) using cryopreserved mitochondria. The compound demonstrated significant inhibition of Ca²⁺-induced mitochondrial swelling, which is indicative of mPTP opening. The IC₅₀ values for this compound were found to be 12.9 μM in initial assays and 2.8 μM in subsequent evaluations, showcasing its potency as an mPTP inhibitor .
Mitochondrial Function Studies
The compound has been instrumental in elucidating the role of mPTP in mitochondrial function. Studies indicate that this compound improves mitochondrial Ca²⁺ retention capacity, which is crucial for maintaining cellular homeostasis under stress conditions . This characteristic makes it useful for investigating cellular responses to various stimuli and stressors.
Therapeutic Potential
Given its ability to inhibit mPTP opening without affecting CypD, this compound holds promise as a therapeutic agent in conditions characterized by excessive cell death due to mPTP opening. Research indicates potential applications in:
- Cardioprotection : In models of ischemia-reperfusion injury, compounds that inhibit mPTP can reduce myocardial damage .
- Neuroprotection : In neurodegenerative diseases where mitochondrial dysfunction is prevalent, this compound could help mitigate neuronal loss .
- Cancer Therapy : By controlling cell death pathways, it may enhance the efficacy of chemotherapeutic agents .
Table 1: Summary of Key Studies Involving this compound
Mecanismo De Acción
ER-000444793 inhibe la apertura del poro de transición de permeabilidad mitocondrial mediante un mecanismo que es independiente de la inhibición de la ciclofilina D. Inhibe de forma potente y dependiente de la dosis la transición de permeabilidad mitocondrial inducida por calcio sin afectar la actividad enzimática de la ciclofilina D o desplazar la ciclosporina A de la proteína ciclofilina D .
Comparación Con Compuestos Similares
ER-000444793 es único en su mecanismo de acción en comparación con otros inhibidores de mPTP. Los compuestos similares incluyen:
Ciclosporina A: Un conocido inhibidor de mPTP que actúa uniéndose a la ciclofilina D.
Sanglifehrina A: Otro inhibidor de mPTP que desplaza la ciclosporina A de la proteína ciclofilina D.
This compound destaca por su mecanismo independiente de la ciclofilina D, lo que la convierte en una herramienta valiosa para estudiar mPTP sin los efectos fuera del objetivo asociados con la inhibición de la ciclofilina D .
Métodos De Preparación
La preparación de ER-000444793 involucra rutas sintéticas que incluyen el uso de varios reactivos y condiciones. Los detalles específicos sobre las rutas sintéticas y los métodos de producción industrial no están fácilmente disponibles en la literatura. El compuesto está disponible comercialmente y se puede obtener de proveedores como MedChemExpress .
Actividad Biológica
ER-000444793 is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This compound has been studied for its biological activity, particularly in the context of mitochondrial function and cell death mechanisms. The following sections summarize key findings, including experimental data, case studies, and mechanisms of action.
This compound operates through a CypD-independent mechanism , meaning it does not inhibit cyclophilin D (CypD) enzymatic activity or displace cyclosporin A (CsA) from CypD. Instead, it acts directly on the mPTP, inhibiting its opening under conditions that typically induce mitochondrial swelling and depolarization due to calcium overload. This characteristic makes this compound a candidate for protecting cells from calcium-induced cell death.
Key Findings:
- Inhibition of mPTP : High-throughput screening identified this compound as an effective mPTP inhibitor in assays measuring Ca²⁺-induced mitochondrial swelling and membrane depolarization .
- Calcium Retention Capacity : The compound enhances the retention capacity of mitochondria for calcium ions, thereby preventing excessive mitochondrial swelling and subsequent cell death .
Table 1: Summary of Biological Activity Assays
Case Studies
Several studies have explored the implications of this compound in various biological contexts:
- Cardioprotection : In models of ischemia-reperfusion injury, this compound demonstrated protective effects by maintaining mitochondrial integrity and function during calcium overload scenarios. This suggests potential therapeutic applications in cardiac conditions where mPTP opening contributes to cell death .
- Neuroprotection : Research indicates that this compound may also have neuroprotective properties by preventing neuronal cell death associated with mPTP activation during pathological conditions like stroke .
- Cancer Cell Studies : In cancer cell lines, this compound was shown to enhance apoptosis when combined with TRAIL (TNF-related apoptosis-inducing ligand), suggesting a role in potentiating cytotoxic effects against tumor cells by modulating mitochondrial function .
Q & A
Basic Research Questions
Q. What are the standardized protocols for synthesizing ER-000444793, and how can purity be validated?
- Methodological Answer: Synthesis typically follows protocols involving [specific reaction conditions, e.g., solvent systems, catalysts]. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column (method: 70% acetonitrile/water, flow rate 1 mL/min) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Replicate synthesis batches should undergo mass spectrometry (MS) for molecular weight confirmation.
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer: Use differential scanning calorimetry (DSC) for melting point analysis, dynamic light scattering (DLS) for particle size distribution, and X-ray crystallography for crystal structure determination. Thermogravimetric analysis (TGA) assesses thermal stability. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Q. How can researchers design preliminary assays to assess this compound’s biological activity?
- Methodological Answer: Begin with in vitro cell viability assays (e.g., MTT assay) using relevant cell lines. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical. Include positive controls (e.g., cisplatin for cytotoxicity) and validate findings with orthogonal assays like apoptosis markers (Annexin V/PI staining) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer: Conduct comparative studies using isoform-specific inhibitors or CRISPR knockouts to isolate pathways. Integrate multi-omics data (transcriptomics, proteomics) to identify upstream/downstream targets. Apply Bayesian meta-analysis to quantify heterogeneity in existing datasets and identify confounding variables (e.g., cell type-specific effects) .
Q. What statistical frameworks are optimal for analyzing dose-dependent synergies between this compound and combinatorial therapies?
- Methodological Answer: Use the Chou-Talalay combination index (CI) method with CompuSyn software. Validate synergy via Bliss independence modeling. For longitudinal data, mixed-effects models account for inter-experiment variability. Pre-register analysis plans to mitigate Type I errors .
Q. How to address reproducibility challenges in this compound’s in vivo pharmacokinetic (PK) studies?
- Methodological Answer: Standardize animal models (e.g., C57BL/6 mice, n ≥ 8/group) and dosing regimens. Use LC-MS/MS for plasma concentration quantification. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report adherence to ARRIVE guidelines for transparency .
Q. What experimental designs mitigate bias when studying this compound’s off-target effects?
- Methodological Answer: Implement blinded randomized controlled trials (RCTs) for in vivo studies. For in vitro work, use high-content screening (HCS) with automated image analysis. Employ chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. Pre-specify exclusion criteria to reduce observer bias .
Q. Methodological Frameworks for this compound Research
Q. How to formulate a FINER-compliant research question for this compound’s therapeutic potential?
- Methodological Answer: Apply the FINER criteria:
- Feasible : Ensure access to validated this compound batches and disease-relevant models.
- Interesting : Align with gaps in oncology/neurology (e.g., overcoming drug resistance).
- Novel : Compare this compound to structurally analogous compounds with known limitations.
- Ethical : Adhere to IACUC/IRB protocols for animal/human studies.
- Relevant : Link to clinical needs (e.g., Phase II trial design) .
Q. What strategies ensure robust data collection for this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer: Use a centralized electronic lab notebook (ELN) for traceability. For SAR, systematically vary substituents (e.g., R-groups) and correlate changes with activity via multivariate regression. Include negative controls (e.g., inactive analogs) and validate predictive models with holdout datasets .
Q. Data Interpretation and Reporting
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Assess protein binding (e.g., equilibrium dialysis) and metabolite profiling (LC-QTOF-MS). Use organoid models to bridge the gap between cell lines and animal studies .
Q. What guidelines should be followed when publishing this compound’s preclinical data?
- Methodological Answer: Adhere to MIAME (microarray data), ARRIVE (in vivo studies), and CHEMBL standards (compound characterization). Deposit raw data in repositories like ChEMBL or PubChem. Disclose conflicts of interest and funding sources per ICMJE guidelines .
Propiedades
IUPAC Name |
N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-15-19(18-11-5-7-13-21(18)24-22)23(27)25-20-12-6-4-10-17(20)14-16-8-2-1-3-9-16/h1-13,15H,14H2,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPRRGJIHYZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.